4-Iodo-2,6-dimethylaniline (4-IDMA) finds applications in scientific research due to its ability to be readily synthesized and labeled with various functional groups. Its aromatic structure allows for straightforward chemical modifications, enabling the incorporation of radioisotopes or fluorescent tags. This labeling capability makes 4-IDMA a valuable tool for studying various biological processes, such as protein-protein interactions and cellular trafficking pathways [].
4-IDMA serves as a precursor for the synthesis of bifunctional linkers, which are molecules containing two functional groups that can bind to different entities. By attaching one end of the linker to a protein of interest and the other end to a probe molecule (e.g., biotin, fluorophore), researchers can investigate protein-protein interactions []. The labeled protein can then be easily pulled down using affinity chromatography techniques, allowing the identification and analysis of its interacting partners.
4-IDMA can be modified to create fluorescent probes for labeling specific cellular components. The hydrophobic nature of the molecule allows it to readily pass through cell membranes, while the attached fluorescent tag enables visualization of the targeted cellular structures. This approach provides valuable insights into cellular morphology, dynamics, and function [].
4-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It features an amino group attached to a benzene ring that is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with an iodine atom. This compound is classified as an aromatic amine and is known for its distinctive properties, including its reactivity due to the presence of the iodine substituent, which can facilitate various
4-IOD-2,6-DMA itself is not likely to have a specific mechanism of action in biological systems. As an intermediate, it lacks the necessary functional groups to interact with biological targets directly. Its significance lies in its role as a precursor for the synthesis of molecules with potential biological activities.
The biological activity of 4-iodo-2,6-dimethylaniline has been explored in various studies. It exhibits certain toxicological properties; for instance, it is classified as harmful if swallowed or if it comes into contact with skin . Additionally, compounds related to 2,6-dimethylaniline have been investigated for their potential effects on biological systems, including their role in drug metabolism and as intermediates in pharmaceutical synthesis.
Several methods are available for synthesizing 4-iodo-2,6-dimethylaniline:
4-Iodo-2,6-dimethylaniline serves multiple purposes in various fields:
Studies on the interactions of 4-iodo-2,6-dimethylaniline with biological systems have indicated potential toxicity and reactivity. Its interactions with enzymes involved in drug metabolism have been particularly noteworthy, suggesting implications for pharmacokinetics and toxicology. Further research into its interactions could provide insights into its safety profile and potential therapeutic applications.
Several compounds share structural similarities with 4-iodo-2,6-dimethylaniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Dimethylaniline | No halogen substituent; two methyl groups | Commonly used in dye manufacturing |
| 4-Bromo-2,6-dimethylaniline | Bromine instead of iodine at the para position | Similar reactivity but different halogen effects |
| 4-Iodoaniline | Iodine at para position; no methyl substitutions | More reactive due to lack of steric hindrance |
These compounds highlight the uniqueness of 4-iodo-2,6-dimethylaniline due to its specific iodine substitution and dual methyl groups, which influence both its chemical behavior and biological activity.
4-Iodo-2,6-dimethylaniline possesses the molecular formula C8H10IN, representing a substituted aromatic amine with specific halogen and methyl substituents [1] [2]. The compound exhibits a molecular weight of 247.08 grams per mole, as determined through computational analysis and experimental verification [1] [2] [3]. The molecular structure consists of eight carbon atoms, ten hydrogen atoms, one iodine atom, and one nitrogen atom, arranged in a benzene ring framework with substituent groups at defined positions [1] [4].
The monoisotopic mass of the compound has been calculated as 246.985797 daltons, providing precise mass spectral identification capabilities [4]. The exact mass determination reveals a value of 246.985779, confirming the molecular composition and enabling accurate analytical characterization [5]. These molecular parameters establish the fundamental chemical identity of 4-Iodo-2,6-dimethylaniline within the broader class of halogenated aromatic amines.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C8H10IN | [1] [2] |
| Molecular Weight | 247.08 g/mol | [1] [2] |
| Monoisotopic Mass | 246.985797 Da | [4] |
| Exact Mass | 246.985779 Da | [5] |
The structural framework of 4-Iodo-2,6-dimethylaniline centers on a benzene ring bearing three distinct substituents: an amino group, two methyl groups, and one iodine atom [1]. The International Union of Pure and Applied Chemistry name designates this compound as 4-iodo-2,6-dimethylaniline, reflecting the systematic positioning of substituents on the aromatic ring [1] [2].
The canonical Simplified Molecular Input Line Entry System representation is CC1=CC(I)=CC(C)=C1N, illustrating the connectivity pattern and bond arrangements [1]. The International Chemical Identifier provides a standardized structural description: InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 [1] [2]. This notation confirms the planar aromatic system with specific substitution patterns that define the compound's chemical behavior.
Crystallographic analysis reveals that the iodine atom, nitrogen atom, and methyl carbon atoms maintain coplanarity with the benzene ring system [6]. The bond lengths and angles fall within normal ranges for aromatic compounds, with the carbon-iodine bond distance measured at 2.101 angstroms [6]. The amino group exhibits typical sp2 hybridization characteristics, contributing to the overall electronic structure and reactivity profile of the molecule.
Single-crystal X-ray diffraction studies have provided comprehensive structural data for 4-Iodo-2,6-dimethylaniline [6]. The compound crystallizes in the orthorhombic space group P212121 with specific lattice parameters determined at 298 Kelvin [6]. The unit cell dimensions are a = 4.841 angstroms, b = 11.389 angstroms, and c = 16.128 angstroms, yielding a unit cell volume of 889.2 cubic angstroms [6].
The crystallographic analysis employed molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms [6]. Data collection utilized an Enraf-Nonius CAD-4 diffractometer, measuring 1036 independent reflections with 867 reflections having intensity greater than 2σ(I) [6]. The refinement process achieved an R-factor of 0.050 and a weighted R-factor of 0.144, indicating good structural determination quality [6].
The crystal density was calculated as 1.846 megagrams per cubic meter, with Z = 4 molecules per unit cell [6]. The absorption coefficient reached 3.53 inverse millimeters, reflecting the significant X-ray absorption contribution from the iodine atom [6]. These crystallographic parameters establish the precise three-dimensional arrangement of atoms within the solid state structure.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P212121 |
| Temperature | 298 K |
| Unit Cell a | 4.841 Å |
| Unit Cell b | 11.389 Å |
| Unit Cell c | 16.128 Å |
| Unit Cell Volume | 889.2 ų |
| Density | 1.846 Mg/m³ |
| Z | 4 |
| R-factor | 0.050 |
The crystal structure exhibits specific intermolecular interactions that stabilize the solid state arrangement [6]. Intermolecular N-H···N hydrogen bonds with a distance of 3.248 angstroms contribute significantly to the structural stability [6]. These hydrogen bonding interactions occur between amino groups of adjacent molecules, creating a network that influences the overall packing efficiency.
The molecules arrange in stacks along the crystallographic a-axis, with the hydrogen bonding network extending throughout the crystal lattice [6]. The donor-acceptor distance for the N-H···N interaction measures 0.86 angstroms for the N-H bond and 2.45 angstroms for the H···N contact, with a bond angle of 155.3 degrees [6]. This geometric arrangement optimizes the hydrogen bonding strength while maintaining favorable packing density.
The crystal packing demonstrates how the molecular shape and electronic distribution influence the solid state properties [6]. The planar aromatic system facilitates efficient stacking interactions, while the polar amino group provides directional hydrogen bonding capabilities that organize the crystal structure. These packing arrangements directly impact the physical properties such as melting point, solubility, and thermal stability of the crystalline material.
4-Iodo-2,6-dimethylaniline exists as a solid crystalline material under standard temperature and pressure conditions [2] [3]. The compound typically appears as white to light yellow crystals or crystalline powder, with some sources describing needle-like crystal morphology [6] [7]. The physical form can vary from light-colored to dark red or brown solid, depending on purity levels and storage conditions [7].
The compound exhibits characteristic crystalline properties consistent with organic aromatic compounds [8] [5]. The solid state maintains structural integrity across a range of temperatures, transitioning to liquid phase only upon reaching the melting point temperature [9] [5]. The crystalline nature contributes to the compound's stability and handling characteristics in laboratory and industrial applications.
Commercial preparations typically achieve purity levels of 97-98%, appearing as solid crystalline material suitable for chemical synthesis applications [2] [3]. The physical appearance serves as an initial quality indicator, with pure samples exhibiting consistent coloration and crystal formation patterns [7]. These visual characteristics, combined with analytical confirmation, ensure proper identification and quality control of the chemical compound.
The melting point of 4-Iodo-2,6-dimethylaniline has been consistently reported across multiple sources as 52-53 degrees Celsius [9] [8] [5] [7]. This relatively low melting point reflects the molecular structure and intermolecular forces within the crystalline solid [9] [5]. The narrow melting range indicates good purity and structural homogeneity of the crystalline material.
Boiling point determinations show variation depending on measurement conditions and pressure [9] [8] [5]. Under standard atmospheric pressure (760 millimeters of mercury), the compound exhibits a boiling point of 290.6 degrees Celsius [8] [5]. Alternative measurements under reduced pressure conditions report boiling points of 120 degrees Celsius at 0.998 Torr pressure [9] [10]. These variations demonstrate the pressure-dependent nature of the vapor-liquid transition.
The thermal transition properties reflect the balance between intermolecular forces and thermal energy [9] [5]. The substantial difference between melting and boiling points indicates significant intermolecular attractions in the liquid phase, requiring considerable thermal energy for complete vapor phase transition [8] [5]. These thermal characteristics are essential for determining appropriate handling, storage, and processing conditions for the compound.
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 52-53°C | Standard pressure |
| Boiling Point | 290.6°C | 760 mmHg |
| Boiling Point | 120°C | 0.998 Torr |
The density of 4-Iodo-2,6-dimethylaniline has been determined through both experimental measurement and computational prediction [9] [8] [5]. Experimental values report a density of 1.7 ± 0.1 grams per cubic centimeter [8] [5]. Computational predictions yield a density of 1.688 ± 0.06 grams per cubic centimeter, showing good agreement with experimental determinations [9] [10].
Solubility characteristics vary significantly depending on the solvent system [11] [12]. The compound demonstrates insolubility in water, consistent with its hydrophobic aromatic structure and minimal polar character [11]. However, 4-Iodo-2,6-dimethylaniline exhibits good solubility in common organic solvents including methanol, ethanol, and dichloromethane [12]. This solubility pattern reflects the predominant nonpolar character of the molecular structure.
The partition coefficient (log P) has been calculated as 3.07140, indicating significant lipophilicity and preference for organic phases over aqueous systems [8]. This parameter influences the compound's behavior in extraction processes, biological systems, and environmental fate [8]. The refractive index of 1.645 provides additional physical characterization data for identification and purity assessment purposes [5].
| Physical Property | Value |
|---|---|
| Density (experimental) | 1.7 ± 0.1 g/cm³ |
| Density (predicted) | 1.688 ± 0.06 g/cm³ |
| Water Solubility | Insoluble |
| Organic Solvent Solubility | Soluble |
| Log P | 3.07140 |
| Refractive Index | 1.645 |
Irritant;Health Hazard;Environmental Hazard